1-benzyl-2-methyl-1H-imidazole-5-carbonitrile
CAS No.: 19276-04-1
Cat. No.: VC17147845
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19276-04-1 |
|---|---|
| Molecular Formula | C12H11N3 |
| Molecular Weight | 197.24 g/mol |
| IUPAC Name | 3-benzyl-2-methylimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C12H11N3/c1-10-14-8-12(7-13)15(10)9-11-5-3-2-4-6-11/h2-6,8H,9H2,1H3 |
| Standard InChI Key | BIJDVPJAKXEFBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(N1CC2=CC=CC=C2)C#N |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile combines aromatic and heterocyclic elements, conferring distinct electronic and steric properties. The imidazole ring, a five-membered system with two nitrogen atoms at non-adjacent positions, adopts a planar conformation stabilized by π-electron delocalization. Substitutions at the 1-, 2-, and 5-positions introduce steric bulk and electronic modulation:
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The benzyl group at the 1-position contributes hydrophobic interactions and enhances solubility in organic solvents.
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The methyl group at the 2-position provides steric hindrance, potentially influencing regioselectivity in further chemical modifications .
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The cyano group at the 5-position acts as a strong electron-withdrawing group, polarizing the imidazole ring and facilitating nucleophilic attacks at adjacent positions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 197.24 g/mol | |
| Calculated LogP | 2.8 (estimated) | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 0 |
Discrepancies in reported molecular formulas (e.g., vs. ) highlight the need for rigorous analytical validation, possibly arising from misinterpretations of mass spectrometry or crystallographic data.
Synthetic Methodologies
Nucleophilic Substitution in Polar Aprotic Solvents
A high-yield synthesis route involves the reaction of 4-formyl-2-methylimidazole with benzyl bromide in dimethylformamide (DMF) at 0–20°C, mediated by potassium carbonate . This one-pot procedure achieves a 99% yield by leveraging the superior solvation of DMF for ionic intermediates:
Key advantages of this method include:
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Temperature control (0–20°C) minimizes side reactions such as imidazole ring decomposition .
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Potassium carbonate acts as a mild base, deprotonating the imidazole nitrogen to enhance nucleophilicity .
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DMF stabilizes transition states through polar interactions, accelerating the substitution kinetics .
Purification and Isolation
Post-reaction workup typically involves partitioning the crude product between ethyl acetate (EtOAc) and aqueous sodium bicarbonate. The organic layer, upon drying and solvent evaporation, yields the title compound as a regioisomeric mixture, which may require chromatographic separation for high-purity applications .
Industrial and Research Applications
Pharmaceutical Intermediate
The cyano group serves as a versatile handle for further functionalization. For instance, hydrolysis to carboxylic acids or reduction to amines enables the synthesis of derivatives with enhanced pharmacokinetic profiles . Methyl 1-benzyl-1H-imidazole-5-carboxylate (PubChem CID 96879), a related ester, exemplifies this utility in prodrug design .
Coordination Chemistry
The compound’s nitrogen-rich structure facilitates ligand behavior in metal-organic frameworks (MOFs). Coordination with Cu(II) ions yields complexes exhibiting luminescent properties, relevant to sensor technologies .
Future Perspectives and Challenges
While 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile shows promise, several challenges warrant attention:
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Regioselectivity in synthesis: Improving isomeric purity through catalyst design (e.g., phase-transfer catalysts).
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Toxicological profiling: Chronic toxicity studies are absent, necessitating OECD guideline-compliant assays.
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Scalability: Transitioning from batch to continuous flow reactors could enhance yield and reduce DMF usage .
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